(S)-1-(3-chlorophenoxy)-3-aminopropan-2-ol
Overview
Description
(S)-1-(3-chlorophenoxy)-3-aminopropan-2-ol is a chiral compound with a phenoxy group substituted with a chlorine atom at the meta position and an amino group attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-chlorophenoxy)-3-aminopropan-2-ol typically involves the following steps:
Starting Material: The synthesis begins with 3-chlorophenol.
Ether Formation: 3-chlorophenol is reacted with epichlorohydrin in the presence of a base to form (S)-2-(3-chlorophenoxy)methyloxirane.
Amination: The oxirane ring is then opened by an amine, such as ammonia or a primary amine, to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(3-chlorophenoxy)-3-aminopropan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.
Reduction: The amino group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of (S)-1-(3-chlorophenoxy)-3-oxopropan-2-ol.
Reduction: Formation of (S)-1-(3-chlorophenoxy)-3-aminopropane.
Substitution: Formation of (S)-1-(3-azidophenoxy)-3-aminopropan-2-ol or (S)-1-(3-thiophenoxy)-3-aminopropan-2-ol.
Scientific Research Applications
(S)-1-(3-chlorophenoxy)-3-aminopropan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as in the treatment of certain diseases.
Industry: Used in the development of new materials and as a building block for various chemical products
Mechanism of Action
The mechanism of action of (S)-1-(3-chlorophenoxy)-3-aminopropan-2-ol involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors, altering their activity.
Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(S)-1-(3-chlorophenoxy)-3-aminopropan-2-ol is unique due to its specific substitution pattern and chiral nature, which can result in distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
(2S)-1-amino-3-(3-chlorophenoxy)propan-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO2/c10-7-2-1-3-9(4-7)13-6-8(12)5-11/h1-4,8,12H,5-6,11H2/t8-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQRSQJAUAGOEAE-QMMMGPOBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OCC(CN)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)OC[C@H](CN)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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